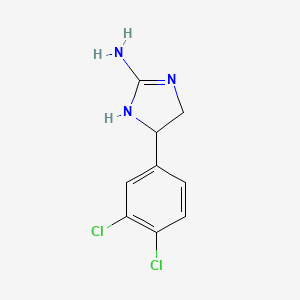

5-(3,4-dichlorophenyl)-4,5-dihydro-1h-imidazol-2-amine

説明

5-(3,4-dichlorophenyl)-4,5-dihydro-1h-imidazol-2-amine is a chemical compound that belongs to the class of imidazolines Imidazolines are heterocyclic compounds containing a five-membered ring with two nitrogen atoms This particular compound is characterized by the presence of an amino group and a dichlorophenyl group attached to the imidazoline ring

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3,4-dichlorophenyl)-4,5-dihydro-1h-imidazol-2-amine typically involves the reaction of 3,4-dichlorobenzylamine with glyoxal in the presence of ammonium acetate. The reaction is carried out under reflux conditions, and the product is isolated through crystallization. The general reaction scheme is as follows:

3,4-Dichlorobenzylamine+Glyoxal+Ammonium Acetate→this compound

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the synthesis, and advanced purification techniques such as recrystallization and chromatography are employed to obtain the final product.

化学反応の分析

Types of Reactions

5-(3,4-dichlorophenyl)-4,5-dihydro-1h-imidazol-2-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding imidazolone derivatives.

Reduction: Reduction reactions can convert the compound into different amine derivatives.

Substitution: The amino and dichlorophenyl groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted imidazolines.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products

The major products formed from these reactions include imidazolone derivatives, substituted imidazolines, and various amine derivatives, depending on the specific reaction conditions and reagents used.

科学的研究の応用

Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: The compound has shown potential as a ligand for various biological receptors, making it a candidate for drug development.

Medicine: Research has indicated its potential use in developing treatments for conditions such as hypertension and diabetes due to its interaction with specific receptors.

Industry: It is used in the synthesis of specialty chemicals and as an intermediate in the production of pharmaceuticals.

作用機序

The mechanism of action of 5-(3,4-dichlorophenyl)-4,5-dihydro-1h-imidazol-2-amine involves its interaction with specific molecular targets, such as adrenergic receptors. The compound binds to these receptors, modulating their activity and leading to physiological effects. The pathways involved include the inhibition of certain enzymes and the activation of signaling cascades that regulate various biological processes.

類似化合物との比較

Similar Compounds

2-Amino-2-imidazoline: Lacks the dichlorophenyl group, resulting in different chemical properties and biological activities.

2-Amino-5-phenyl-2-imidazoline: Similar structure but without the chlorine atoms, leading to variations in reactivity and potency.

2-Amino-5-(4-chlorophenyl)-2-imidazoline: Contains a single chlorine atom, which affects its chemical behavior and applications.

Uniqueness

5-(3,4-dichlorophenyl)-4,5-dihydro-1h-imidazol-2-amine is unique due to the presence of two chlorine atoms on the phenyl ring, which significantly influences its chemical reactivity and biological activity. This structural feature enhances its potential as a versatile compound in various scientific and industrial applications.

生物活性

5-(3,4-Dichlorophenyl)-4,5-dihydro-1H-imidazol-2-amine, also known by its CAS number 40659-00-5, is a compound of interest due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

The chemical formula for this compound is with a molecular weight of approximately 230.09 g/mol. The compound features a dichlorophenyl group that may contribute to its biological activity.

Research indicates that compounds similar to this compound often exhibit activities through various mechanisms:

- Antimicrobial Activity : Some studies suggest that imidazole derivatives can inhibit bacterial growth by disrupting cell membrane integrity or interfering with metabolic pathways.

- Anticancer Properties : There is evidence that imidazole-based compounds can induce apoptosis in cancer cells and inhibit tumor growth.

- Anti-inflammatory Effects : Compounds in this class may modulate inflammatory pathways, reducing cytokine production and inflammatory responses.

Case Studies

- Antimicrobial Activity : A study evaluated the antimicrobial efficacy of various imidazole derivatives against Gram-positive and Gram-negative bacteria. Results indicated that certain derivatives exhibited significant inhibition zones, suggesting potential for further development as antimicrobial agents .

- Anticancer Research : In vitro studies have demonstrated that imidazole derivatives can induce cell cycle arrest and apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism involved the activation of caspases and modulation of Bcl-2 family proteins .

- Anti-inflammatory Study : Another investigation focused on the anti-inflammatory properties of imidazole compounds, showing that they could significantly reduce the production of pro-inflammatory cytokines in macrophages exposed to lipopolysaccharides (LPS) .

Table 1: Summary of Biological Activities

| Biological Activity | Mechanism | Reference |

|---|---|---|

| Antimicrobial | Disruption of cell membranes | |

| Anticancer | Induction of apoptosis | |

| Anti-inflammatory | Modulation of cytokine production |

Table 2: Structure-Activity Relationship (SAR)

| Compound Variant | Activity Type | Observed Effect |

|---|---|---|

| This compound | Antimicrobial | Significant inhibition against E. coli |

| Similar imidazole derivative | Anticancer | Induced apoptosis in MCF-7 cells |

| Imidazole derivative with methyl group | Anti-inflammatory | Reduced TNF-alpha production |

特性

IUPAC Name |

5-(3,4-dichlorophenyl)-4,5-dihydro-1H-imidazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9Cl2N3/c10-6-2-1-5(3-7(6)11)8-4-13-9(12)14-8/h1-3,8H,4H2,(H3,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNDUFKGYRGYWIT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NC(=N1)N)C2=CC(=C(C=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80961049 | |

| Record name | 4-(3,4-Dichlorophenyl)imidazolidin-2-imine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80961049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40659-00-5, 118909-96-9 | |

| Record name | MJ 10459-2 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040659005 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Amino-5-(3,4-dichlorophenyl)-2-imidazoline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118909969 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(3,4-Dichlorophenyl)imidazolidin-2-imine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80961049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-AMINO-5-(3,4-DICHLOROPHENYL)-2-IMIDAZOLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P2Y80FT91F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。